molecular formula C16H19ClN4O2 B6470515 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2640958-44-5

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6470515
CAS No.: 2640958-44-5
M. Wt: 334.80 g/mol
InChI Key: KPBCXARUTWEWIE-UHFFFAOYSA-N
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Description

6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one is an intricate organic compound characterized by its unique structure and significant relevance in various scientific fields. This compound is frequently examined in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 6-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one typically involves the use of precursor chemicals such as 3-chloropyridin-4-ol, piperidine, and dihydropyrimidinone derivatives. Standard reaction conditions include the use of catalysts, controlled temperatures, and solvents to ensure high yield and purity.

Industrial production methods: : Industrial production leverages large-scale synthesis techniques, utilizing batch reactors and continuous flow systems. Optimizing the reaction conditions such as pH, temperature, and concentration of reactants ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : This compound can be subjected to oxidation reactions to yield corresponding oxidized derivatives.

  • Reduction: : Reduction of this compound can be achieved using common reducing agents, leading to various reduced forms.

  • Substitution: : It undergoes substitution reactions with nucleophiles or electrophiles to produce different substituted products.

Common reagents and conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Agents like sodium borohydride and lithium aluminum hydride are frequently used.

  • Substitution: : Catalysts and reagents like palladium on carbon, acid chlorides, and organolithium compounds are typical.

Major products formed from these reactions: : Depending on the reaction pathway, the products can range from simpler oxidized or reduced forms to more complex substituted derivatives with varied functional groups.

Scientific Research Applications

Biology: : Its structural similarity to certain biologically active molecules makes it a subject of interest in biological studies, particularly in enzymatic interactions.

Medicine: : Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for diseases related to the nervous system and certain cancers.

Industry: : In the industrial sector, it can be used in the development of specialized polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as receptors and enzymes. Its mechanism involves binding to these targets, altering their conformation, and thereby influencing biochemical pathways. These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with other similar compounds: : Compared to other piperidinyl pyrimidinones, this compound is distinguished by the presence of the 3-chloropyridin-4-yl moiety, which enhances its reactivity and potential biological activity.

List of similar compounds

  • 6-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one

  • 6-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one

  • 6-(4-{[(3-iodopyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one

This compound's unique structural features contribute to its distinctive chemical behavior and broad range of applications. It stands out among similar compounds, offering promising avenues for scientific research and practical applications.

Properties

IUPAC Name

6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-20-11-19-15(8-16(20)22)21-6-3-12(4-7-21)10-23-14-2-5-18-9-13(14)17/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBCXARUTWEWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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